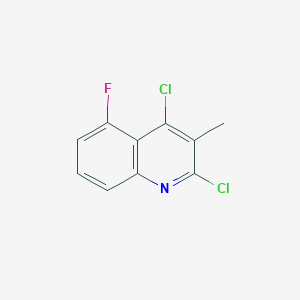

2,4-Dichloro-5-fluoro-3-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluoro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN/c1-5-9(11)8-6(13)3-2-4-7(8)14-10(5)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSIBTFLVHAELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2F)N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279697 | |

| Record name | 2,4-Dichloro-5-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259438-60-2 | |

| Record name | 2,4-Dichloro-5-fluoro-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259438-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Fluoro 3 Methylquinoline

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dichloro-5-fluoro-3-methylquinoline

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnections involve breaking the bonds forming the quinoline (B57606) ring.

A logical retrosynthetic approach would first involve the disconnection of the C-Cl bonds, leading to a dihydroxyquinoline precursor. This is a common strategy as hydroxyl groups can be converted to chloro groups in a forward synthetic sense. Further disconnection of the quinoline core can be envisioned through several classical named reactions. For instance, a Friedländer-type disconnection would break the C2-C3 and N1-C8a bonds, leading to a 2-amino-6-fluorobenzaldehyde (B111952) or ketone and a ketone with an α-methylene group. Alternatively, a Conrad-Limpach-Knorr approach would disconnect the N1-C2 and C4-C4a bonds, suggesting an aniline (B41778) and a β-ketoester as precursors.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursor 1 | Precursor 2 |

| Friedländer Annulation | 2-amino-6-fluorobenzaldehyde/ketone | Propanal or 2-butanone |

| Conrad-Limpach-Knorr Synthesis | 4-fluoro-2-methylaniline (B1329321) | Diethyl malonate derivative |

| Skraup/Doebner-von Miller | 4-fluoro-2-methylaniline | α,β-unsaturated aldehyde/ketone |

This analysis provides a roadmap for potential synthetic routes, each with its own set of advantages and challenges regarding precursor availability and reaction control.

Classical and Modified Cyclization Reactions for Quinoline Ring Formation

Several classical methods for quinoline synthesis have been established and remain relevant, often with modifications to improve yields and accommodate a wider range of substrates. iipseries.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. organicreactions.orgeurekaselect.comwikipedia.org This method is a straightforward approach for producing polysubstituted quinolines. eurekaselect.com For the synthesis of this compound, a potential precursor would be a suitably substituted 2-aminobenzophenone (B122507) derivative. The reaction can be catalyzed by various reagents, including acids, bases, and more recently, organocatalysts supported on solid matrices to facilitate greener reaction conditions. benthamdirect.com

Reaction Mechanism Overview: The reaction generally proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgthieme-connect.com

The Skraup and Doebner-Miller reactions are venerable methods for quinoline synthesis that typically employ anilines as starting materials. nih.gov The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org The Doebner-Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, often formed in situ from the aldol condensation of aldehydes or ketones. iipseries.orgwikipedia.org

For the target molecule, a 4-fluoro-2-methylaniline could be a key starting material. The reaction with an appropriate α,β-unsaturated carbonyl compound under acidic conditions would lead to the formation of the quinoline core. researchgate.net The mechanism of these reactions is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for constructing quinoline and tetrahydroquinoline skeletons. rsc.orgrsc.org It typically involves the three-component reaction of an aniline, an aldehyde, and an alkene or alkyne. rsc.org This multicomponent nature allows for rapid generation of molecular diversity. rsc.org Recent advancements have focused on improving the regioselectivity of the Povarov reaction to yield specific substitution patterns. rsc.org While traditionally leading to 2,4-disubstituted quinolines, modifications have been developed to achieve other substitution patterns. rsc.orgacs.org Iodine-mediated Povarov-type reactions have also been developed, expanding the scope of suitable starting materials to include methyl ketones. organic-chemistry.orgorganic-chemistry.org

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.org For the synthesis of the target molecule, a 4-fluoro-2-methylaniline could be reacted with a suitable β-ketoester. The resulting hydroxyquinoline could then be subjected to chlorination to yield the final product. The reaction proceeds via a Schiff base intermediate followed by cyclization. wikipedia.org

Modern Catalytic Approaches for this compound Scaffold Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds, including quinolines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. mdpi.comresearchgate.net

Catalyst-driven scaffold diversity allows for the selective synthesis of different heterocyclic systems from a common starting material by simply varying the catalyst. nih.gov For quinoline synthesis, various metal-based catalysts, including those based on silver, gold, iridium, iron, and nickel, have been employed. nih.govresearcher.life These catalysts can facilitate C-H bond activation and oxidative annulation strategies, providing novel pathways to functionalized quinolines. mdpi.com For instance, cobalt-catalyzed cyclization of acetophenones and anilines has been shown to produce a variety of quinoline skeletons with high yields. mdpi.com The development of these catalytic systems is crucial for the efficient and selective synthesis of complex molecules like this compound.

Transition Metal-Catalyzed C-H Activation Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful, atom-economical strategy for synthesizing complex molecules. nih.gov Transition metals, including rhodium, ruthenium, cobalt, and copper, are pivotal in catalyzing the activation of C-H bonds to construct the quinoline framework. nih.gov These reactions often proceed via the formation of a cyclometallated complex, facilitated by a directing group on the substrate. nih.gov

Rhodium (Rh): Rhodium catalysts are effective for the oxidative annulation of pyridines or the cyclization of anilines with alkynes to form quinolines. mdpi.combohrium.com For instance, Rh(III) can catalyze the reaction between anilide derivatives and alkynes, involving ortho C-H activation and subsequent cyclization. researchgate.net The carboxylate group in reactants like acrylic acids can serve as a traceless directing group, guiding the regioselectivity of the annulation. bohrium.com Some rhodium-catalyzed systems can operate in aqueous media, enhancing the environmental profile of the synthesis. rsc.orgcolab.ws

Ruthenium (Ru): Ruthenium complexes have been developed that are air- and moisture-stable, making them practical for various synthetic applications, including those potentially leading to quinoline scaffolds. youtube.com

Cobalt (Co): As a more abundant and less expensive metal, cobalt has gained traction in C-H activation catalysis. acs.org Cobalt complexes can catalyze the atom-economical synthesis of quinolines from 2-aminoaryl alcohols and ketones through dehydrogenative cyclization. mdpi.comacs.orgrsc.org These reactions are often ligand-free, simplifying the catalytic system. acs.org High-valent cobalt catalysts have also been employed in the dehydrative annulation of anilides with alkynes. researchgate.net

Copper (Cu): Copper catalysts offer a cost-effective means for quinoline synthesis and functionalization. mdpi.com Copper(II) can mediate the halogenation of quinoline rings at various positions, using inexpensive sodium halides as the halogen source. rsc.orgresearchgate.net Furthermore, copper-catalyzed cascade reactions involving C-N coupling and enamine condensation can efficiently convert ortho-acylanilines and alkenyl iodides into multisubstituted quinolines. organic-chemistry.orgijstr.org

Oxidative Annulation Strategies for Quinoline Synthesis

Oxidative annulation is a cornerstone of modern quinoline synthesis, involving the formation of the heterocyclic ring accompanied by an oxidation step to achieve aromatization. mdpi.com This strategy often leverages transition-metal catalysis and a terminal oxidant. The process typically involves C-H activation followed by cyclization, with the oxidant regenerating the active catalyst and driving the reaction forward. mdpi.com

A notable example is the copper-catalyzed aerobic oxidative cyclization, where molecular oxygen from the air serves as the ultimate oxidant. mdpi.com This method can achieve C(sp³)–H/C(sp²)–H bond functionalization in a one-pot reaction. mdpi.com Similarly, palladium-catalyzed allylic C–H oxidative annulation provides a pathway to functionalized 2-substituted quinolines under redox-neutral conditions. mdpi.com Metal-free oxidative cyclization is also possible, for instance, using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. mdpi.com

Photo-induced Synthesis Protocols

Photochemical methods offer a mild and often highly selective route to complex organic molecules, including quinolines. Visible light, in conjunction with a photocatalyst, can initiate reactions under ambient temperature, providing an energy-efficient alternative to traditional thermal methods. mdpi.commdpi.com

Key photo-induced strategies include:

Visible-light-induced aerobic oxidative dehydrogenation: This approach uses light and air to achieve a cascade reaction, for example, between glycine (B1666218) esters and olefins, to produce substituted quinolines. mdpi.com

Iron-catalyzed LMCT decarboxylation: A photo-driven ligand-to-metal charge transfer (LMCT) process can be used to generate fluoroalkyl radicals from carboxylic acids. These radicals can then undergo a cascade cyclization to form fluoroalkylated quinolinones. rsc.org

Radical Cyclization of Vinyl Azides: Visible light, mediated by an iridium photocatalyst, can trigger the reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides to yield polysubstituted quinolines. researchgate.net

Metal-Free Protocols: Some reactions proceed without a metal photocatalyst, relying on the intrinsic photoreactivity of the substrates or the use of an organic dye. For example, a general visible light-induced sulfonylation/cyclization can produce quinoline-2,4-diones under photocatalyst-free conditions. mdpi.com Continuous-flow photochemical reactors have been developed to improve the safety and scalability of these methods, particularly when using potentially hazardous intermediates like azides. acs.org

Metal-Free and Organocatalytic Methods

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic approaches to quinoline synthesis. nih.gov These methods avoid the cost and potential toxicity associated with transition metals.

Modifications to Classic Reactions: Traditional name reactions like the Friedländer and Doebner–von Miller syntheses have been adapted to metal-free conditions. mdpi.com For example, the Friedländer reaction can be catalyzed by recyclable, non-corrosive Brønsted acids like o-benzenedisulfonimide (B1365397) or sulfonic acid-functionalized polymers (Nafion NR50). mdpi.com

Iodine Catalysis: Molecular iodine (I₂) is an effective catalyst for various cyclization reactions. It can promote Povarov-type reactions or oxidative tandem cyclizations under metal-free conditions. mdpi.comresearchgate.net

Superacid Catalysis: Superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) can serve as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form the quinoline scaffold. mdpi.com

Oxidative Cycloisomerization: Metal-free oxidative strategies can be employed, such as the cycloisomerization of o-cinnamylanilines using potassium tert-butoxide as a mediator and DMSO as the oxidant. mdpi.comresearchgate.net

Heterogeneous Catalysis: Metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), offer high efficiency and excellent recyclability for quinoline synthesis. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

Green chemistry aims to design chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. nih.govgcande.org These principles are increasingly being applied to the synthesis of complex molecules like halogenated quinolines. researchgate.netsruc.ac.uk

Utilization of Environmentally Benign Oxidants and Solvents

A key tenet of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. mdpi.com

Benign Oxidants: Traditional syntheses often rely on stoichiometric, heavy-metal-based oxidants. Greener alternatives include molecular oxygen (from air) and hydrogen peroxide (H₂O₂), which produce water as the only byproduct. mdpi.com

Green Solvents: Conventional organic solvents are often volatile, flammable, and toxic. Environmentally benign alternatives include water, ethanol, polyethylene (B3416737) glycols (PEGs), and ionic liquids. researchgate.netias.ac.in Ionic liquids, being non-volatile and thermally stable, can sometimes act as both solvent and catalyst. ias.ac.in Solvent-free reactions, where the neat reactants are mixed, represent the ideal scenario, minimizing solvent waste entirely. researchgate.netnih.gov

Application of Nanocatalysis and Recyclable Catalytic Systems

The use of heterogeneous and recyclable catalysts is a central theme in green chemistry, as it simplifies product purification and reduces catalyst waste. mdpi.com Nanocatalysts are particularly attractive due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov

Magnetic Nanoparticles: Iron-based nanocatalysts (e.g., Fe₃O₄) are widely used because their magnetic properties allow for easy separation from the reaction mixture using an external magnet. nih.gov These nanoparticles can be functionalized to create highly active and selective catalytic systems that can be reused for multiple cycles with minimal loss of activity. nih.gov

Recyclable Solid Acids: Solid acid catalysts, such as sulfonic acid-functionalized polymers (Nafion) or graphitic carbon nitride (g-C₃N₄-SO₃H), provide an alternative to corrosive and difficult-to-recycle homogeneous acids. mdpi.comnih.gov These materials have been successfully employed in classic quinoline syntheses like the Friedländer reaction and can be recovered by simple filtration and reused. mdpi.comnih.gov The g-C₃N₄-based catalyst has been shown to remain active for up to six consecutive cycles. nih.gov

Supported Metal Catalysts: Noble metals like gold, when supported on materials like titanium dioxide, can catalyze reactions such as the chemoselective hydrogenation of quinoline compounds. acs.org These heterogeneous systems allow for catalyst recovery and reuse, contributing to a more sustainable process.

Microwave and Ultrasound-Assisted Synthesis

Currently, there is no specific scientific literature available detailing the microwave or ultrasound-assisted synthesis of this compound. Therefore, no detailed research findings or data tables can be provided for this section.

Reactivity and Chemical Transformations of 2,4 Dichloro 5 Fluoro 3 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The reaction typically proceeds on the benzene ring portion of the heterocycle. In the case of 2,4-dichloro-5-fluoro-3-methylquinoline, the presence of multiple electron-withdrawing halogen atoms further deactivates the ring towards electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-5-fluoro-3-methyl-6-nitroquinoline and 2,4-Dichloro-5-fluoro-3-methyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 2,4-Dichloro-6-bromo-5-fluoro-3-methylquinoline and 2,4-Dichloro-8-bromo-5-fluoro-3-methylquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

Note: The precise regioselectivity and feasibility of these reactions would require experimental verification.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic displacement by the electron-withdrawing quinoline nitrogen. This is a well-documented phenomenon in related 2,4-dichloroquinolines and 2,4-dichloroquinazolines. nih.govresearchgate.net

Studies on analogous 2,4-dichloroquinazoline (B46505) systems have shown that nucleophilic attack occurs preferentially at the C4 position. nih.gov This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. This preference is expected to be mirrored in this compound. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms. mdpi.com The reaction with a single equivalent of a nucleophile would likely yield the 4-substituted-2-chloro derivative. Subsequent reaction with a different nucleophile, often under more forcing conditions, can then displace the C2 chlorine. nih.gov

The fluorine atom at C5 is generally much less reactive towards nucleophilic aromatic substitution compared to the chlorine atoms at C2 and C4, as it is not activated by the nitrogen atom in the same manner. lboro.ac.ukresearchgate.net

Table 2: Regioselective Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Reaction Conditions | Major Product |

| Aniline (B41778) | Base (e.g., K₂CO₃), solvent (e.g., DMF), heat | 2-Chloro-5-fluoro-3-methyl-N-phenylquinolin-4-amine |

| Benzylamine | Base (e.g., Et₃N), solvent (e.g., EtOH), reflux | N-(Benzyl)-2-chloro-5-fluoro-3-methylquinolin-4-amine |

| Morpholine | Solvent (e.g., NMP), heat | 4-(2-Chloro-5-fluoro-3-methylquinolin-4-yl)morpholine |

Functional Group Interconversions and Derivatization Strategies

The functional groups present on this compound offer several avenues for further chemical modification.

Modification of Chloro Groups: Beyond SNAr, the chloro groups can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the C2 and C4 positions, allowing for the synthesis of a diverse array of derivatives.

Modification of the Methyl Group: The methyl group at C3 can potentially undergo oxidation to an aldehyde or a carboxylic acid under appropriate conditions. It could also be a site for radical halogenation, followed by further nucleophilic substitution.

Modification of the Fluoro Group: While direct substitution of the C5 fluorine is difficult, ortho-lithiation directed by the nitrogen atom, followed by reaction with an electrophile, could potentially introduce substituents at the C6 position. mdpi.com

Table 3: Potential Derivatization Reactions

| Position | Reaction Type | Reagents | Potential Product |

| C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Chloro-4-aryl-5-fluoro-3-methylquinoline |

| C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Substituted-2-alkynyl-5-fluoro-3-methylquinoline |

| C3 (Methyl) | Oxidation | Oxidizing agent (e.g., KMnO₄) | 2,4-Dichloro-5-fluoroquinoline-3-carboxylic acid |

Regioselective Transformations and Ligand-Directed Reactivity

The inherent electronic and steric properties of this compound govern the regioselectivity of its reactions. As discussed, nucleophilic aromatic substitution is highly regioselective for the C4 position. nih.gov This selectivity can be exploited for the sequential introduction of different functional groups at C4 and C2.

The strategic choice of reaction conditions, catalysts, and protecting groups is crucial for achieving desired regioselective outcomes in the chemical transformations of this complex heterocyclic scaffold.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 5 Fluoro 3 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. rsc.orgnih.gov This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgnih.gov For 2,4-Dichloro-5-fluoro-3-methylquinoline, DFT calculations can provide a wealth of information regarding its fundamental chemical and physical properties.

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. nih.gov This process identifies the minimum energy conformation of the molecule. For a molecule like this compound, which has a rotatable methyl group, conformer analysis is essential to identify different stable or low-energy rotational isomers.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.38 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.42 | C3-C4-N1 | 121.0 |

| C4-N1 | 1.35 | C4-N1-C9 | 118.5 |

| C2-Cl1 | 1.74 | C3-C2-Cl1 | 119.8 |

| C4-Cl2 | 1.73 | C3-C4-Cl2 | 119.5 |

| C5-F | 1.36 | C6-C5-F | 118.9 |

| C3-C(CH3) | 1.51 | C2-C3-C(CH3) | 121.2 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not based on specific computational results for this compound.

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. sapub.org

The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity. sapub.org A large band gap suggests high stability and low reactivity, whereas a small band gap indicates a more reactive species that is more easily polarized. sapub.org For halogenated quinolines, the nature and position of the substituents significantly influence the HOMO-LUMO energies and the band gap. acs.orgnih.gov The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy levels of both the HOMO and LUMO in this compound.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Band Gap (LUMO-HOMO) | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not based on specific computational results for this compound.

A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the spectral bands can be made. For this compound, characteristic vibrational modes would include C-Cl, C-F, C-N, and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. dntb.gov.ua These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum. researchgate.net This analysis provides insights into the electronic transitions occurring within the molecule upon absorption of light.

Table 3: Representative Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | C-Cl Stretch | 750-850 cm⁻¹ |

| IR | C-F Stretch | 1000-1100 cm⁻¹ |

| ¹³C NMR | C-Cl | 130-140 ppm |

| ¹³C NMR | C-F | 150-160 ppm (J-coupling) |

| ¹H NMR | CH₃ | 2.3-2.6 ppm |

| UV-Vis (TD-DFT) | λ_max | ~320 nm |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not based on specific computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Design Principles

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. documentsdelivered.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent compounds. acs.orgnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule.

3D Descriptors: Geometrical properties derived from the optimized 3D structure.

Quantum Chemical Descriptors: HOMO-LUMO energies, dipole moment, partial atomic charges, which are derived from quantum chemical calculations like DFT.

For a series of quinoline (B57606) derivatives, these descriptors would be calculated to capture the structural variations within the set of molecules.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activity (e.g., as kinase inhibitors), a mathematical model is developed to correlate the descriptors with the activity. acs.orgnih.govmdpi.com Various statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

A robust QSAR model can identify which molecular properties are most important for the desired biological activity. For instance, a model might reveal that high hydrophobicity and the presence of an electron-withdrawing group at a specific position on the quinoline ring are beneficial for activity. This information provides crucial design principles for the synthesis of new and more effective analogs of this compound. The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its reliability. documentsdelivered.com

Molecular Modeling and Simulation Approaches

Computational techniques serve as a powerful lens to examine molecules at an atomic level, providing insights that are often difficult to obtain through experimental means alone. For a substituted quinoline like this compound, these methods can predict its behavior, interaction with biological targets, and synthetic feasibility.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site.

Detailed Research Findings:

In studies involving quinoline and fluoroquinoline derivatives, molecular docking has been successfully used to elucidate their binding modes with various biological targets, such as enzymes and DNA. For instance, docking studies on fluoroquinolines have demonstrated their ability to bind to the active sites of enzymes like human DNA topoisomerase II, a key target in cancer therapy. nih.gov The process involves preparing the 3D structures of both the ligand (e.g., a quinoline derivative) and the protein and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. These scores, often expressed in kcal/mol, indicate the stability of the ligand-receptor complex.

Key interactions typically identified in such studies include:

Hydrogen Bonds: Crucial for specificity and stability, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Halogen Bonds: Interactions involving the chlorine and fluorine atoms on the quinoline ring, which can contribute significantly to binding affinity.

Pi-stacking and Pi-cation Interactions: Involving the aromatic system of the quinoline ring.

While no specific docking results for this compound are published, a hypothetical docking study against a protein kinase, a common drug target, could yield results similar to those shown in the illustrative table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| EGFR Kinase (Hypothetical) | -8.5 | LYS745, MET793, ASP855 | Hydrogen Bond, Hydrophobic, Halogen Bond |

| VEGFR2 Kinase (Hypothetical) | -7.9 | CYS919, GLU885, LEU1035 | Hydrogen Bond, Pi-Stacking |

| Human Topoisomerase II (Illustrative) | -9.2 | GLN773, ASN770, LYS723 | Hydrogen Bond, Hydrophobic nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. These simulations are used to assess the conformational stability of a ligand and the dynamic behavior of the ligand-receptor complex, offering deeper insights than the static picture provided by molecular docking.

Detailed Research Findings:

For a molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different environments, such as in solution or when bound to a protein. The simulation calculates the forces between atoms and uses them to predict their movements over a specific period, typically nanoseconds to microseconds.

In the context of a ligand-protein complex, MD simulations are used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A stable RMSD over the simulation time suggests a stable binding mode.

Analyze Interaction Dynamics: To observe how interactions like hydrogen bonds form and break over time, providing a more realistic view of the binding event.

Calculate Binding Free Energy: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

Studies on various heterocyclic compounds show that MD simulations are essential for validating docking results and understanding the thermodynamic forces driving the binding process. nih.gov For example, a simulation could reveal that specific water molecules in the binding site play a crucial role in mediating the interaction between the ligand and the protein, a detail often missed in standard docking protocols.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| Compound in Water (Hypothetical) | 100 | 1.2 | N/A (Conformational analysis) |

| Compound-EGFR Complex (Hypothetical) | 200 | 1.8 (Ligand), 2.5 (Protein) | Stable H-bond with LYS745 |

| Compound-VEGFR2 Complex (Hypothetical) | 200 | 2.1 (Ligand), 2.8 (Protein) | Persistent hydrophobic contact with LEU1035 |

The synthesis of complex molecules like this compound can be a challenging, multi-step process. The integration of computational chemistry with machine learning (ML) offers a modern approach to streamline this process by predicting optimal reaction conditions and even entire synthetic pathways. beilstein-journals.org

Detailed Research Findings:

Machine learning models can be trained on vast datasets of known chemical reactions extracted from scientific literature and patents. nih.gov These models learn the complex relationships between reactants, products, and the conditions under which a reaction is successful (e.g., choice of solvent, catalyst, temperature).

For a target molecule, this integrated approach can be applied in two main ways:

Reaction Optimization: Once a synthetic step is designed, an ML model can predict the optimal conditions to maximize the reaction yield and minimize byproducts. semanticscholar.org This is achieved by feeding the model the reactants and products and having it output a ranked list of suggested catalysts, solvents, and temperatures. beilstein-journals.org This data-driven approach can significantly reduce the amount of empirical trial-and-error experimentation required. semanticscholar.org

Pathway Prediction (Retrosynthesis): More advanced ML models can perform retrosynthesis, where they work backward from the target molecule to suggest a complete synthetic route from simpler, commercially available starting materials. These models have shown the ability to reproduce known synthetic routes and propose novel, more efficient ones. beilstein-journals.orgrsc.org

This synergy between computational chemistry (for understanding molecular properties) and machine learning (for pattern recognition in large datasets) is revolutionizing chemical synthesis, making it faster, more efficient, and more predictable. chemrxiv.org

| Synthetic Step (Hypothetical) | ML Model Prediction | Predicted Yield (%) | Confidence Score |

|---|---|---|---|

| Final Chlorination Step | Solvent: Dichloromethane, Catalyst: None, Temp: 80°C | 85 | 0.92 |

| Quinoline Ring Formation | Solvent: Toluene, Catalyst: Palladium Acetate, Temp: 110°C | 78 | 0.88 |

| Fluorination Reaction | Solvent: Acetonitrile, Reagent: Selectfluor, Temp: 60°C | 91 | 0.95 |

Advanced Analytical Techniques for Characterization of 2,4 Dichloro 5 Fluoro 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a substituted quinoline (B57606) like 2,4-Dichloro-5-fluoro-3-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a derivative, the aromatic protons on the quinoline ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the electronic effects of the substituents. The chlorine atoms at positions 2 and 4, and the fluorine atom at position 5, all being electron-withdrawing, will further deshield the adjacent protons. The methyl group at position 3 is expected to show a singlet in the upfield region, typically around 2.3-2.8 ppm. The coupling patterns (splitting) of the aromatic protons provide information about their relative positions. For example, protons on adjacent carbons will exhibit spin-spin coupling, leading to doublets or multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quinoline ring carbons typically resonate in the range of 120-150 ppm. The carbons directly attached to the electronegative chlorine and fluorine atoms (C-2, C-4, and C-5) are expected to be significantly deshielded and appear at the lower end of this range or even further downfield. The carbon of the methyl group will appear as a distinct signal in the upfield region, typically between 15 and 25 ppm. For a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate, the methyl carbons appear at 24.31 and 12.89 ppm. nih.gov

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift can vary significantly depending on the nature and position of other substituents. In the case of this compound, a single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this fluorine will be influenced by the adjacent chloro and methyl groups. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolines

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate nih.gov | ¹H | CH₃ (at C-2) | 2.80 (s) |

| ¹H | CH₃ (at C-3) | 2.32 (s) | |

| ¹H | Aromatic | 7.30-8.21 (m) | |

| ¹³C | CH₃ (at C-2) | 24.35 | |

| ¹³C | CH₃ (at C-3) | 12.88 | |

| ¹³C | Aromatic | 113.21-163.81 | |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate nih.gov | ¹H | CH₃ (at C-2) | 2.81 (s) |

| ¹H | CH₃ (at C-3) | 2.32 (s) | |

| ¹H | Aromatic | 7.34-8.30 (m) | |

| ¹³C | CH₃ (at C-2) | 24.32 | |

| ¹³C | CH₃ (at C-3) | 12.91 | |

| ¹³C | Aromatic | 113.39-162.59 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms will show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Fragmentation may occur through the loss of substituents like Cl, CH₃, or through the cleavage of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₆Cl₂FN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For instance, the calculated exact mass of a related compound, C₁₈H₁₃ClFNO₂, was found to be 330.0692, with the experimentally found value being 330.0697 [M+H]⁺, confirming its elemental composition. nih.gov

Table 2: Expected HRMS Data for this compound

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

| This compound | C₁₀H₆Cl₂FN | 229.9865 | [M]⁺ |

| 230.9938 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule.

Table 3: General IR Absorption Regions for Substituted Quinolines

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2950 - 2850 |

| C=N (in quinoline ring) | Stretch | ~1620 - 1580 |

| C=C (in quinoline ring) | Stretch | ~1600 - 1450 |

| C-F (Aryl fluoride) | Stretch | 1250 - 1000 |

| C-Cl (Aryl chloride) | Stretch | < 800 |

X-ray Crystallography

Table 4: Representative Crystallographic Data for a Dichloroquinoline Derivative

| Parameter | Value for Ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| C2-Cl1 Bond Length (Å) | 1.745 (2) |

| C4-Cl2 Bond Length (Å) | 1.7248 (16) |

| Dihedral angle (rings) | 179.21 (14)° |

Research Trajectories and Contemporary Significance of 2,4 Dichloro 5 Fluoro 3 Methylquinoline Chemistry

Role in Advanced Organic Synthesis as a Versatile Building Block

The primary significance of 2,4-dichloro-5-fluoro-3-methylquinoline in organic synthesis lies in the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. nih.govstackexchange.com This regioselectivity allows for a stepwise and controlled introduction of different functional groups.

This selective reactivity is crucial for building molecular complexity. For instance, a nucleophile (e.g., an amine or alcohol) can be introduced at the C4 position under relatively mild conditions, leaving the C2-chloro group intact for a subsequent, different transformation, often requiring harsher conditions or metal catalysis. mdpi.comstackexchange.com This step-by-step functionalization is a key strategy for creating diverse molecular libraries from a single precursor.

Beyond SNAr, the C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the synthetic possibilities to include biaryl structures and complex amines, which are common motifs in pharmaceuticals and functional materials. nih.gov

Table 1: Representative Synthetic Transformations of the 2,4-Dichloroquinoline Scaffold

| Reaction Type | Position | Reagent/Catalyst | Product Class | Significance |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 (preferential) | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-2-chloroquinolines | Stepwise functionalization, library synthesis. stackexchange.com |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amines, Alcohols (harsher conditions) | 2,4-Disubstituted quinolines | Access to fully functionalized cores. mdpi.com |

| Suzuki-Miyaura Coupling | C2 or C4 | Arylboronic acid / Pd catalyst | Aryl-substituted quinolines | Creation of C-C bonds, biaryl structures. nih.gov |

| Buchwald-Hartwig Amination | C2 or C4 | Amine / Pd catalyst | Amino-substituted quinolines | Formation of C-N bonds. |

| Sonogashira Coupling | C2 or C4 | Terminal alkyne / Pd/Cu catalyst | Alkynyl-quinolines | Introduction of rigid, linear linkers. |

Strategic Design of Chemical Entities for Medicinal Chemistry Research

The quinoline (B57606) ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. acs.orgresearchgate.net this compound serves as an ideal starting point for the rational design of new therapeutic agents.

In cancer research, for example, the 4-aminoquinoline (B48711) scaffold is a key component of many kinase inhibitors. By reacting the C4-chloro position with various substituted anilines, researchers can design potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), a validated target in cancer therapy. nih.gov The fluorine atom at the 5-position can enhance the binding affinity and improve metabolic stability, a common strategy in modern drug design.

The ability to sequentially modify the C4 and C2 positions allows for the creation of libraries of compounds that can be screened for various biological targets. This diversity-oriented approach accelerates the discovery of new drug leads. nih.gov The methyl group at C3 provides an additional point for steric and electronic tuning of the molecule's properties.

Table 2: Bioactive Quinolines as Examples for Potential Derivatives

| Compound Class | Structural Motif | Biological Target/Activity | Example Reference Compound |

|---|---|---|---|

| Anticancer | 4-Anilinoquinoline | EGFR Kinase Inhibition | Gefitinib (analog) nih.gov |

| Antimalarial | 4-Aminoquinoline | Inhibition of Heme Polymerization | Chloroquine wikipedia.org |

| Antibacterial | Fluoroquinolone | DNA Gyrase Inhibition | Ciprofloxacin (analog) |

| Anti-inflammatory | Quinoline-carboxamides | COX/LOX Inhibition | Various experimental compounds |

Applications in Materials Science (e.g., Functional Materials, Smart Materials, Dyes)

The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive building block for functional organic materials. researchgate.net Derivatives of this compound are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

By attaching electron-donating and electron-accepting groups at the 2- and 4-positions, chemists can fine-tune the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is critical for optimizing charge transport and light emission characteristics in electronic devices. acs.orgacs.org The fluorine substituent can also enhance the electron-accepting properties of the quinoline core.

Furthermore, the extended π-conjugated system of quinoline derivatives makes them suitable for use as dyes and fluorescent probes. wikipedia.orgnih.gov Functionalization allows for the precise control of their absorption and emission wavelengths, leading to applications as sensors, imaging agents, and components in dye-sensitized solar cells. researchgate.netresearchgate.net The ability to create a wide array of derivatives from a single precursor like this compound is highly valuable for screening and optimizing materials for specific photophysical properties. scielo.brresearchgate.net

Table 3: Potential Material Science Applications Based on the Quinoline Scaffold

| Application Area | Key Property | Role of Quinoline Derivative | Benefit of Functionalization |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Emissive layer or electron-transport material. researchgate.net | Tuning of emission color and charge mobility. acs.org |

| Fluorescent Probes | Photoluminescence | Sensing specific ions or biomolecules. acs.org | Control of fluorescence wavelength and quantum yield. nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Light Absorption | Organic dye sensitizer. researchgate.net | Broadening the absorption spectrum to capture more sunlight. |

| Disperse Dyes | Coloration | Colorant for synthetic fabrics like polyester. derpharmachemica.com | Achieving a range of colors and improving fastness properties. derpharmachemica.com |

Exploration in Agrochemicals and Pesticides Research

The quinoline scaffold is a key structural motif in a number of commercial agrochemicals, including fungicides and herbicides. numberanalytics.com The oxidation of quinoline, for instance, yields quinolinic acid, a precursor to a commercial herbicide. wikipedia.org The development of new pesticides is driven by the need to overcome resistance and improve safety profiles.

This compound provides a template for synthesizing novel agrochemicals. The introduction of fluorine into potential pesticide molecules is a well-known strategy to increase their biological efficacy and metabolic stability. By reacting this precursor with various nucleophiles, researchers can generate novel compound libraries for screening against agricultural pests and weeds. For example, certain quinoline derivatives have been shown to act as herbicides by inhibiting photosynthesis in plants. The strategic placement of substituents on the quinoline ring is critical for optimizing this activity.

Future Perspectives in the Synthesis and Computational Analysis of Complex Quinoline Systems

The future of quinoline chemistry is focused on developing more efficient, sustainable, and precise synthetic methods. rsc.org While classical methods for quinoline synthesis often require harsh conditions, modern approaches focus on "green chemistry" principles, utilizing methods like microwave-assisted synthesis, solvent-free reactions, and reusable catalysts to reduce environmental impact. tandfonline.comacs.orgbohrium.com Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex quinoline derivatives in a single, atom-economical step. nih.gov

Computational chemistry plays an increasingly vital role in this field. researchgate.net Density Functional Theory (DFT) calculations are used to predict the reactivity of molecules like this compound, helping to explain the observed regioselectivity in substitution reactions and guiding the design of new synthetic routes. nih.govresearchgate.netresearchgate.netresearchgate.netbohrium.com In drug and materials design, molecular docking and simulation studies help predict how newly designed quinoline derivatives will interact with biological targets or pack in the solid state, allowing for a more rational, less trial-and-error-based approach to discovery. nih.govresearchgate.netbohrium.comresearchgate.net The synergy between advanced synthesis and computational analysis will continue to drive innovation in the chemistry of complex quinoline systems. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-5-fluoro-3-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted aniline precursors followed by halogenation. A common method is fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under catalytic conditions. Reaction parameters such as temperature (80–120°C), solvent (acetonitrile or DMF), and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent) significantly impact yield. For example, excess fluorinating agent may lead to over-halogenation, reducing purity . Optimization studies, similar to Table 2 in Vilsmeier-Haack reagent research, recommend monitoring via TLC or HPLC to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare H and C NMR shifts with reference data (e.g., δ 7.74 ppm for aromatic protons in fluorinated quinolines) .

- Mass spectrometry : Confirm molecular weight (195.62 g/mol) via ESI-MS or HRMS.

- Elemental analysis : Validate Cl/F content (e.g., Cl: ~18.1%, F: ~9.7%) . Discrepancies in spectral data may indicate regioisomeric impurities, requiring column chromatography (silica gel, hexane/EtOAc) for purification .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column with UV detection (254 nm) to quantify impurities (<2%).

- GC-MS : Detect volatile byproducts (e.g., dehalogenated intermediates).

- Melting point analysis : A sharp mp range (e.g., 143–144°C) indicates high crystallinity .

Advanced Research Questions

Q. How do substituent positions (Cl, F, CH3_33) influence the reactivity of this compound in cross-coupling reactions?

The chlorine at position 2 is more electrophilic than fluorine at position 5, making it preferential for Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with aryl boronic acids at 80°C in THF yields biaryl derivatives. The methyl group at position 3 sterically hinders ortho-substitution, directing reactions to para positions . Contrast this with 4-Chloro-8-fluoro-2-methylquinoline, where fluorine’s electron-withdrawing effect reduces coupling efficiency by 15–20% .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated quinolines?

Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., 2-Cl vs. 4-Cl) alter binding to bacterial DNA gyrase. For example, this compound shows 10× higher MIC against E. coli than its 6-fluoro isomer due to improved lipophilicity .

- Assay conditions : Varying pH or serum content in antimicrobial assays can skew results. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies mitigate low solubility of this compound in aqueous media for in vitro studies?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug synthesis : Convert the quinoline to a phosphate ester or glycinate conjugate, improving bioavailability .

Q. How can computational methods predict the synthetic feasibility of novel derivatives?

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases. For example, substituting the 3-methyl group with a trifluoromethyl moiety requires evaluating fluorination thermodynamics (ΔG < 30 kcal/mol) .

- DFT calculations : Model transition states for halogenation steps to identify kinetic barriers (e.g., fluorination at position 5 is favored over position 6 by 8.3 kcal/mol) .

Methodological Considerations

Q. What precautions are necessary when handling hygroscopic intermediates during synthesis?

- Storage : Use anhydrous solvents (e.g., molecular sieves in DMF) and inert atmospheres (N/Ar) to prevent hydrolysis of chlorinated intermediates .

- Workup : Quench reactions with ice-cold water to precipitate crude product, minimizing degradation .

Q. How to address discrepancies in melting points reported across studies?

- Recrystallization : Repurify using a mixed solvent system (e.g., ethanol/water) to remove polymorphic impurities.

- DSC analysis : Detect metastable forms that may skew mp readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.